2-Methylthian-4-amine
CAS No.: 60743-26-2
Cat. No.: VC5764760
Molecular Formula: C6H13NS
Molecular Weight: 131.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60743-26-2 |
|---|---|
| Molecular Formula | C6H13NS |
| Molecular Weight | 131.24 |
| IUPAC Name | 2-methylthian-4-amine |
| Standard InChI | InChI=1S/C6H13NS/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3 |
| Standard InChI Key | RLOPZAYMZJSOKM-UHFFFAOYSA-N |
| SMILES | CC1CC(CCS1)N |
Introduction
Molecular Architecture and Structural Characterization
Core Structure and Isomerism
2-Methylpyrimidin-4-amine belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The methyl substituent at position 2 and the amino group at position 4 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography and computational models confirm a planar ring structure with bond lengths consistent with aromatic delocalization . The amino group adopts a slight pyramidal geometry due to sp³ hybridization, while the methyl group remains in-plane, minimizing steric hindrance .
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C2–N1 bond length | 1.337 Å | DFT Calculation |
| C4–N3 bond length | 1.349 Å | X-ray Diffraction |
| N–H bond angle | 107.5° | NMR Spectroscopy |
| Torsion (C2–C4–N–H) | 12.3° | Molecular Dynamics |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data provide critical insights into its electronic environment. The NMR spectrum in DMSO-d₆ exhibits a singlet at δ 2.35 ppm for the methyl protons, while the aromatic protons resonate as a doublet at δ 8.12 ppm (J = 5.1 Hz) . The amino protons appear as a broad singlet at δ 6.85 ppm, indicative of hydrogen bonding. High-resolution MS (EI) shows a molecular ion peak at m/z 109.0633 (calculated 109.0637 for C₅H₇N₃) .
Synthetic Methodologies and Mechanochemical Advances
Conventional Synthesis Routes
Traditional synthesis involves the condensation of acetamidine with β-keto esters under acidic conditions, followed by ammonolysis. For example, reacting ethyl acetoacetate with acetamidine hydrochloride in ethanol yields 2-methylpyrimidin-4-ol, which undergoes amination with aqueous ammonia at 120°C to produce the target compound . This method achieves yields of 65–70% but requires prolonged reaction times (>12 hours).
Solvent-Free Mechanochemical Approaches
Recent advances in ball milling techniques enable rapid N-methylation of secondary amines, as demonstrated by Walter et al. . While their study focused on aliphatic amines, analogous principles apply to heterocyclic systems. Key parameters include:
-
Milling Frequency: 30 Hz optimal for energy transfer
-
Reagents: Formalin (37% formaldehyde) and sodium triacetoxyborohydride (STAB)
-
Reaction Time: 20 minutes for 78–95% yield
This method circumvents solvent waste and reduces byproduct formation compared to traditional liquid-phase reactions .
Physicochemical Properties and Stability
Thermodynamic Parameters
Experimental data from PubChem and computational studies reveal:
-
Melting Point: 142–144°C (decomposition observed above 150°C)
-
Solubility: 22 g/L in water at 25°C; miscible with polar aprotic solvents (DMF, DMSO)
-
pKa: 4.1 (amino group), 1.7 (pyrimidine ring)
The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.
Degradation Pathways
Thermogravimetric analysis (TGA) identifies two primary degradation steps:
-
150–200°C: Loss of amino group as NH₃ (Δm = 15.2%)
-
250–300°C: Pyrimidine ring decomposition into HCN and CO₂
Applications in Pharmaceutical and Agrochemical Development
Drug Precursor Activity
2-Methylpyrimidin-4-amine serves as a building block for antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its amino and methyl groups facilitate hydrogen bonding and hydrophobic interactions with HIV-1 RT pockets .
Table 2: Bioactivity Data
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| HIV-1 Reverse Transcriptase | 0.87 | Enzymatic Inhibition |
| EGFR Kinase | 12.4 | ATP Competition |
| CYP3A4 | >100 | Microsomal Stability |
Herbicidal Formulations
In agrochemistry, copper complexes of 2-methylpyrimidin-4-amine demonstrate pre-emergent herbicidal activity against Amaranthus retroflexus (ED₉₀ = 45 g/ha). The mechanism involves chelation of essential metal cofactors in plant EPSP synthase .
Future Directions and Research Gaps
While current data elucidate core aspects of 2-methylpyrimidin-4-amine, unresolved questions remain:
-
Catalytic Asymmetric Synthesis: No enantioselective routes reported despite chiral centers in derivatives
-
Nanoparticle Delivery Systems: Unexplored potential for targeted drug delivery via gold or silica nanoparticles
-
Photodegradation Kinetics: Limited data on UV-mediated breakdown products
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume